N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as ABT-639 and is a selective antagonist of the T-type calcium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide acts as a selective antagonist of the T-type calcium channel. This channel is involved in the regulation of calcium influx into cells and is important for a variety of physiological processes. By blocking this channel, N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide can modulate calcium signaling and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide has been shown to have analgesic properties in animal models. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, it has been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide in lab experiments is its selectivity for the T-type calcium channel. This allows for more precise modulation of calcium signaling compared to non-selective calcium channel blockers. One limitation is the potential for off-target effects, as with any pharmacological agent.
Future Directions
There are several future directions for research involving N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of chronic pain. Additionally, it may be useful in the treatment of other neurological disorders such as epilepsy and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide involves a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylamine to form N-cyclopropyl-3,4-dimethoxybenzamide. This intermediate is then reacted with cyanomethyl chloride to yield the final product, N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and is being investigated as a treatment for chronic pain. Additionally, it has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-12-6-3-10(9-13(12)19-2)14(17)16(8-7-15)11-4-5-11/h3,6,9,11H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYVZRZLYFGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.